cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Description
Cyclohex-3-en-1-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.413. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Modification
- Synthesis Techniques : Research by Lujan-Montelongo and Fleming (2014) on the preparation of related cyclohexene derivatives illustrates advanced techniques in organic synthesis that could be applicable to the compound , emphasizing safety and waste disposal considerations in the synthesis process (Lujan-Montelongo & Fleming, 2014).
Chemical Reactions and Mechanisms
- Condensation Reactions : A study on the condensation reactions between various pyridines by Rusnac et al. (2020) provides insights into synthetic methods that could potentially apply to the compound of interest, detailing the structural determination and biological evaluation of unexpected products, including their antimicrobial and antioxidant activities (Rusnac et al., 2020).
- Cycloaddition Reactions : Research by Rumbo et al. (1996) explores the transformation of hydroxy-pyrones into highly functionalized azabicyclo[3.2.1]octane moieties, a process potentially relevant to synthesizing the compound , suggesting a pathway for divergent conversion to various alkaloids (Rumbo et al., 1996).
Potential Applications
- Biological Activity : The synthesis and testing of structurally related compounds for antimicrobial and antioxidant activity as described by Rusnac et al. (2020) highlight the potential biological applications of cyclohexene derivatives, indicating avenues for further research into their utility in antibacterial and antifungal domains (Rusnac et al., 2020).
Properties
IUPAC Name |
cyclohex-3-en-1-yl-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-19(14-5-2-1-3-6-14)21-15-8-9-16(21)12-18(11-15)23-17-7-4-10-20-13-17/h1-2,4,7,10,13-16,18H,3,5-6,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXWXSINXWICCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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